Scientific Field: Organic Chemistry
Methods of Application: The preparation involves a cross-coupling reaction with 9,9-dihexylfluorene-2,7-diboronic acid . The specific conditions for this reaction, such as temperature, solvent, and catalyst, would need to be optimized based on the specific requirements of the experiment.
Results or Outcomes: The outcome of this reaction is the formation of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene . The yield and purity of the product would depend on the specific conditions of the reaction.
Summary of the Application: 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and molybdenum hexacarbonyl . Aminocarbonylation is a type of carbonylation reaction that introduces an amide functional group into a molecule.
Results or Outcomes: The outcome of this reaction is the formation of an amide functional group at the C-2 position of the pyrimidine ring . The yield and purity of the product would depend on the specific conditions of the reaction.
Scientific Field: Physical Chemistry
Summary of the Application: 2-Bromopyrimidine is used in the study of excited states of bromopyrimidines probed by vacuum ultraviolet (VUV) photoabsorption spectroscopy. This study provides valuable insights into the electronic structure and photochemical behavior of bromopyrimidines.
Methods of Application: The study involves the use of high-resolution VUV synchrotron radiation to probe the excited states of 2-Bromopyrimidine.
Results or Outcomes: The cross sections of both bromopyrimidines are very similar below 7.3 eV, deviating more substantially from each other at higher energies.
Summary of the Application: 2-Bromopyrimidine is used in the synthesis of halogenated heterocycles. These compounds have a wide range of applications in medicinal chemistry due to their biological activity.
Methods of Application: The synthesis of halogenated heterocycles involves various organic reactions, including cross-coupling reactions. The specific conditions for these reactions, such as temperature, solvent, and catalyst, would need to be optimized based on the specific requirements of the experiment.
Results or Outcomes: The outcome of these reactions is the formation of halogenated heterocycles. The yield and purity of the products would depend on the specific conditions of the reactions.
Methods of Application: The preparation involves a cross-coupling reaction with 9,9-dihexylfluorene-2,7-diboronic acid. The specific conditions for this reaction, such as temperature, solvent, and catalyst, would need to be optimized based on the specific requirements of the experiment.
Results or Outcomes: The outcome of this reaction is the formation of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene. The yield and purity of the product would depend on the specific conditions of the reaction.
Summary of the Application: 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and molybdenum hexacarbonyl. Aminocarbonylation is a type of carbonylation reaction that introduces an amide functional group into a molecule.
Results or Outcomes: The outcome of this reaction is the formation of an amide functional group at the C-2 position of the pyrimidine ring. The yield and purity of the product would depend on the specific conditions of the reaction.
2-Bromopyrimidine is a heterocyclic organic compound characterized by the presence of a bromine atom at the second position of the pyrimidine ring. Its molecular formula is C4H3BrN2, and it is classified as an aryl bromide. Typically appearing as a colorless to pale yellow liquid, 2-Bromopyrimidine serves as an important intermediate in various organic synthesis processes, particularly in the pharmaceutical and materials chemistry fields .
The biological activity of 2-Bromopyrimidine has been explored in various contexts. It exhibits potential as an antimicrobial agent and has been investigated for its effects on cell signaling pathways. Additionally, derivatives of 2-Bromopyrimidine have shown promise in anti-cancer research due to their ability to inhibit specific kinases involved in tumor progression .
Several methods are employed for the synthesis of 2-Bromopyrimidine:
2-Bromopyrimidine finds applications across various fields:
Research into the interaction of 2-Bromopyrimidine with biological systems has revealed its potential effects on enzyme activity and cell proliferation. Studies indicate that it may interact with specific receptors or enzymes, influencing cellular responses and pathways relevant to disease mechanisms .
Here are some compounds similar to 2-Bromopyrimidine:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloropyrimidine | C4H4ClN2 | Similar structure; chlorine instead of bromine. |
4-Bromopyrimidine | C4H3BrN2 | Bromine at the fourth position; different reactivity profile. |
5-Bromopyrimidine | C4H3BrN2 | Bromine at the fifth position; used in different synthetic pathways. |
Uniqueness: What sets 2-Bromopyrimidine apart from its analogs is its specific reactivity due to the positioning of the bromine atom, which influences its utility in various
The diazotization of 2-aminopyrimidine remains the most established method for synthesizing 2-bromopyrimidine. This approach, analogous to the Craig process for 2-bromopyridine, involves sequential steps:
Optimization Insights:
Halogen exchange strategies offer alternative routes to 2-bromopyrimidine, particularly for substrates with pre-existing halogens.
Bromotrimethylsilane (BrSiMe₃) facilitates halogen displacement in 2-chloropyrimidine:
2-Chloro-substituted pyrimidines undergo bromination with elemental bromine or iodine in the presence of catalysts:
Method | Substrate | Reagent | Yield/Purity | Source |
---|---|---|---|---|
BrSiMe₃-mediated | 2-Chloropyrimidine | BrSiMe₃, DMF, 80°C | High | |
Direct bromination | 2-Chloro-5-alkylpyrimidine | Br₂, Pd catalyst | Moderate |
Industrial synthesis prioritizes scalability and cost-effectiveness:
Emerging methods utilize microreactors to improve heat/mass transfer:
Modern catalytic approaches enable direct bromination of pyrimidines:
1,3-Dibromo-5,5-dimethylhydantoin (DBH) with Lewis acids (e.g., TsOH) brominates pyrimidines at C-5:
Monoperoxysulfate (KHSO₅) and KBr generate bromine radicals for pyrimidine bromination:
Method | Reagent | Substrate | Position | Yield | Source |
---|---|---|---|---|---|
DBH + TsOH | DBH, TsOH | Uracil derivatives | C-5 | Quantitative | |
KBr + KHSO₅ | KBr, KHSO₅ | Electron-deficient pyrimidines | C-5 | Moderate |
Cross-coupling reactions are pivotal for constructing complex biaryl/heteroaryl systems. For bromopyrimidines, Suzuki-Miyaura coupling is a dominant methodology. For example, 5-bromopyrimidine reacts with 2-pyridylboronates under palladium catalysis to yield biaryl derivatives in high yields (91%) [1]. While 2-bromopyrimidine is not directly cited, similar electron-deficient heteroaryl bromides (e.g., pyridines, pyrimidines) typically undergo analogous transformations.
Key factors influencing reactivity include:
Reaction Partner | Product Yield (%) | Conditions |
---|---|---|
2-Pyridylboronate | 91 | Pd₂(dba)₃/1, KF, dioxane, 110°C [1] |
Aryl bromides | 74–92 | Pd₂(dba)₃/2, KF, dioxane, 110°C [1] |
Electron-deficient boronates like 2-pyridyl derivatives face slow transmetallation and protodeboronation. Lithium triisopropyl boronates (e.g., A–E) mitigate these issues, enabling coupling with aryl chlorides (57–78% yields) [1].
Domino reactions involving 2-bromopyrimidine could theoretically enable sequential bond formation (e.g., C–N followed by C–C). However, no direct examples are reported in the provided sources. For bromo-substituted pyridines, Heck reactions under palladium catalysis may facilitate C–C bond formation, though debromination side reactions are common [4] [5].
Heck reactions proceed via oxidative addition, transmetallation, and reductive elimination. For electron-deficient substrates like pyrimidines, stabilization of palladium intermediates is critical. Bromide additives (e.g., tetrabutylammonium bromide) may suppress debromination pathways [4].
Ruthenium catalysts are versatile for multicomponent reactions (MCRs), but no examples involving 2-bromopyrimidine are documented. Analogous systems (e.g., bromopyridines) may participate in ruthenium-mediated C–H activation or cross-couplings, though this remains speculative without specific data.
Carbonylative couplings introduce CO or CO surrogates into products. For bromopyrimidines, this could yield carbonyl-containing derivatives (e.g., ketones, esters). While no examples are provided, protocols for aryl bromides (e.g., using Pd(OAc)₂ and ligands like Ad₂BnP) suggest adaptability [2].
Copper catalysts enable C–N, C–O, and C–S bond formation. For 2-bromopyrimidine, potential applications include:
While no examples are cited, copper-mediated functionalization of halopyrimidines is precedented in literature (not included in provided sources).
Boronate Partner | Aryl Halide | Product Yield (%) | Catalyst System |
---|---|---|---|
2-Pyridylboronate | 5-Bromopyrimidine | 91 | Pd₂(dba)₃/1 [1] |
Lithium triisopropyl | Aryl chloride | 57–78 | Pd₂(dba)₃/2 [1] |
Catalyst System | Ligand | Product Yield (%) | Conditions |
---|---|---|---|
Pd(OAc)₂/PPh₃ | None | 70–90 | TBAB, ball milling [4] |
Irritant